molecular formula C5H10N4 B2610718 (1-ethyl-1H-1,2,3-triazol-5-yl)methanamine CAS No. 1267694-26-7

(1-ethyl-1H-1,2,3-triazol-5-yl)methanamine

Cat. No.: B2610718
CAS No.: 1267694-26-7
M. Wt: 126.163
InChI Key: ORYGVNUSJFMQIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-ethyl-1H-1,2,3-triazol-5-yl)methanamine ( 1267694-26-7) is a high-value chemical building block specifically designed for research and development applications. This compound features a 1,2,3-triazole ring system, a privileged scaffold in medicinal chemistry and materials science, functionalized with a primary amine group. The amine moiety serves as a versatile handle for further synthetic modification, allowing researchers to readily incorporate this heterocyclic unit into more complex molecular architectures through amide bond formation, reductive amination, or other coupling reactions. The ethyl group on the triazole nitrogen influences the electronic properties and can be critical for optimizing pharmacokinetic profiles in drug discovery. As a heterocyclic building block, this compound is a key intermediate in the synthesis of novel molecules for various research fields, including the development of pharmaceutical candidates, agrochemicals, and functional materials . Its structural motif is related to derivatives used in advanced applications, such as peptide labeling and the synthesis of bioactive molecules like Fuzuloparib components, highlighting the utility of this chemical class . The product is supplied with detailed characterization data. This compound is intended for research purposes as a chemical reference standard and synthetic intermediate. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-ethyltriazol-4-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4/c1-2-9-5(3-6)4-7-8-9/h4H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORYGVNUSJFMQIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CN=N1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Mechanisms and Mechanistic Investigations

Elucidation of Cycloaddition Reaction Pathways

The pathway of the azide-alkyne cycloaddition is highly dependent on the reaction conditions, primarily whether it is conducted thermally or with a metal catalyst. The uncatalyzed thermal reaction proceeds via a concerted [3+2] cycloaddition mechanism. However, this process often requires elevated temperatures and results in a mixture of regioisomers, limiting its synthetic utility. wikipedia.orgresearchgate.net The introduction of copper(I) and ruthenium(II) catalysts dramatically alters the reaction mechanism, converting the reaction into a stepwise process with significantly lower activation barriers and high regioselectivity. nih.govorganic-chemistry.org

In the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , the reaction is initiated by the formation of a copper(I) acetylide intermediate from a terminal alkyne. wikipedia.orgnih.gov While initial proposals suggested a mononuclear copper acetylide, kinetic studies indicating a second-order dependence on the copper concentration and computational studies have pointed towards the involvement of a dinuclear copper intermediate in the transition state. nih.govacs.orgrsc.org This dinuclear species is believed to activate both the azide (B81097) and the alkyne. The proposed mechanism involves the coordination of the azide to one copper center, while the other copper atom remains bound to the acetylide. This is followed by a cyclization step to form a six-membered metallacycle intermediate, which then rearranges to a copper-triazolide species before protonolysis releases the 1,4-disubstituted triazole product and regenerates the catalyst. wikipedia.orgacs.org

For the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) , the mechanism is distinct and leads to the opposite, 1,5-regioisomer. The proposed pathway involves the oxidative coupling of the azide and the alkyne to the ruthenium(II) center, forming a six-membered ruthenacycle intermediate. organic-chemistry.org Within this intermediate, the first carbon-nitrogen bond forms between the more electronegative internal carbon of the alkyne and the terminal, electrophilic nitrogen of the azide. Subsequent reductive elimination yields the 1,5-disubstituted triazole and regenerates the active ruthenium catalyst. organic-chemistry.org DFT calculations have supported this mechanistic pathway, identifying the reductive elimination step as rate-determining.

Reaction TypeKey Intermediate(s)Transition State Characteristics
Thermal Cycloaddition None (concerted)A single, concerted transition state.
CuAAC Copper(I) acetylide, Dinuclear copper-acetylide-azide complex, Copper-triazolideInvolves a six-membered cyclic transition state with two copper atoms, facilitating C-N bond formation. acs.org
RuAAC Six-membered ruthenacycleInvolves oxidative coupling of reactants to the metal center followed by reductive elimination. organic-chemistry.org

Catalyst activation is a critical step for both CuAAC and RuAAC reactions. In CuAAC, the active catalyst is the copper(I) ion. While Cu(I) salts can be used directly, they are prone to oxidation. Therefore, it is common practice to generate the Cu(I) species in situ from more stable copper(II) salts (e.g., CuSO₄) using a reducing agent, most commonly sodium ascorbate. organic-chemistry.org The turnover-limiting step involves the protonation of the copper-triazolide intermediate to release the product and free the copper catalyst for the next cycle. wikipedia.org

In RuAAC, the most commonly employed catalysts are pentamethylcyclopentadienyl ruthenium chloride complexes, such as [CpRuCl(COD)] or [CpRuCl(PPh₃)₂]. organic-chemistry.orgresearchgate.netchalmers.se These complexes are typically stable and used in catalytic amounts (1-5 mol%). The catalytic cycle is believed to involve the displacement of ligands by the alkyne and azide substrates to form the key ruthenacycle intermediate, with the final reductive elimination step ensuring the catalyst turnover. organic-chemistry.org

Studies on Regioselectivity and Diastereoselectivity Control

Control over the substitution pattern (regioselectivity) and the three-dimensional arrangement (diastereoselectivity) of the resulting triazole ring is paramount for its application in various fields.

The regiochemical outcome of the azide-alkyne cycloaddition is almost entirely dictated by the choice of catalyst. This selective formation of one regioisomer over the other is a key advantage of the catalyzed reactions over the thermal process.

Thermal Reaction : The uncatalyzed Huisgen cycloaddition typically yields a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazoles, often in nearly equal amounts, as the electronic preferences are not strongly biased. wikipedia.orgorganic-chemistry.org

Copper(I) Catalysis (CuAAC) : This reaction is renowned for its exceptional regioselectivity, exclusively producing the 1,4-disubstituted regioisomer when terminal alkynes are used. wikipedia.orgnih.gov This selectivity is attributed to the mechanism involving the formation of a copper acetylide, which then reacts with the azide at its terminal nitrogen. The dinuclear transition state model further explains this absolute selectivity. acs.org

Ruthenium(II) Catalysis (RuAAC) : In stark contrast to CuAAC, ruthenium catalysis provides exclusive access to the 1,5-disubstituted regioisomer from terminal alkynes. organic-chemistry.orgorganic-chemistry.org The mechanism, proceeding through a ruthenacycle intermediate, directs the bond formation between the internal carbon of the alkyne and the terminal nitrogen of the azide. organic-chemistry.org Furthermore, RuAAC can also be employed with internal alkynes to generate fully substituted 1,4,5-triazoles. organic-chemistry.orgchalmers.se

Method Reactants Primary Product Regioselectivity
Thermal Huisgen CycloadditionAzide + Terminal AlkyneMixture of 1,4- and 1,5-isomersLow
Copper(I)-Catalyzed (CuAAC)Azide + Terminal Alkyne1,4-disubstituted triazoleHigh (>95:5)
Ruthenium(II)-Catalyzed (RuAAC)Azide + Terminal Alkyne1,5-disubstituted triazoleHigh (>95:5)
Ruthenium(II)-Catalyzed (RuAAC)Azide + Internal Alkyne1,4,5-trisubstituted triazoleN/A

When synthesizing chiral molecules that incorporate a triazole ring, controlling the stereochemistry is essential. Since the triazole ring itself is planar and achiral, stereocenters must be located on the substituents attached to the ring. The stereochemical outcome can be controlled through several strategies:

Substrate Control : The most straightforward approach involves using enantiomerically pure azides or alkynes as starting materials. The cycloaddition reaction, being highly efficient and often proceeding under mild conditions, typically preserves the existing stereochemistry of the substrates. scispace.comrsc.org For example, the RuAAC reaction between chiral azides and alkynes has been shown to produce chiral 1,5-disubstituted triazoles with some loss of stereochemistry, suggesting that minor racemization can occur during the triazole formation step itself. rsc.org

Asymmetric Catalysis : A more advanced strategy involves the creation of stereocenters during the cycloaddition process using a chiral catalyst. This area of asymmetric catalysis is less developed than the non-chiral counterpart but is gaining attention. scispace.com Enantioselective CuAAC reactions have been reported, for instance, in desymmetrization reactions where a chiral copper complex selectively catalyzes the cycloaddition at one of two prochiral functional groups. scispace.com Another approach is the enantioselective azidation/click cascade reaction, where a chiral copper catalyst mediates the formation of a chiral azide intermediate which then undergoes an intramolecular cycloaddition to yield a chiral triazole. nih.gov These methods allow for the generation of chiral triazoles from non-chiral or racemic starting materials. scispace.comnih.gov

Kinetic and Thermodynamic Aspects of (1-ethyl-1H-1,2,3-triazol-5-yl)methanamine Synthesis

While specific thermodynamic and kinetic data for the synthesis of this compound are not extensively documented, the general principles governing the azide-alkyne cycloaddition are well-established.

Kinetics : The most dramatic kinetic feature of this reaction is the enormous rate acceleration observed upon catalysis. The CuAAC reaction is accelerated by a factor of up to 10⁷ compared to the uncatalyzed thermal reaction. acs.org Kinetic measurements have shown that the ligand-free CuAAC reaction is second order with respect to the copper(I) ion concentration and between first and second order in alkyne, while being first order in azide. rsc.org The inclusion of a water as a solvent has been observed to further accelerate the reaction rate. organic-chemistry.org The rate-limiting step in the CuAAC mechanism is generally considered to be the N-C single bond formation within the copper-azide-acetylide complex. rsc.org For RuAAC, DFT calculations suggest that the reductive elimination step from the ruthenacycle intermediate is rate-determining. organic-chemistry.org

ParameterUncatalyzed (Thermal) ReactionCopper(I)-Catalyzed (CuAAC)
Relative Rate Very slowExtremely fast (up to 10⁷ times faster) acs.org
Activation Energy (Ea) High organic-chemistry.orgLow (Barrier lowered by ~11 kcal/mol) acs.orgrsc.org
Reaction Order Second order (first in azide, first in alkyne)Complex: 2nd order in [Cu(I)], 1st-2nd in [alkyne], 1st in [azide] rsc.org
Thermodynamics ExothermicHighly Exothermic organic-chemistry.org

Theoretical and Computational Chemistry

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to elucidating the electronic characteristics of triazole derivatives. These methods provide a detailed picture of electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) Studies on Triazole Derivatives

Density Functional Theory (DFT) has become a standard and powerful tool for investigating the structural and electronic properties of 1,2,3-triazole derivatives. nih.govnih.govresearchgate.net DFT calculations, often using functionals like B3LYP with various basis sets (e.g., 6-31G*, 6-31+G(d,p), cc-pVTZ), allow for the accurate optimization of molecular geometries and the prediction of spectroscopic properties. nih.govresearchgate.netitu.edu.trmdpi.com Studies on related triazole systems have demonstrated that DFT can reliably predict bond lengths, bond angles, and dihedral angles, which are often in good agreement with experimental data from X-ray crystallography. researchgate.netirjweb.com

Molecular Orbital Analysis and Charge Distribution

Molecular orbital (MO) analysis, particularly focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding the chemical reactivity and electronic transitions of triazole derivatives. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. irjweb.comjocpr.com

For many 1,2,3-triazole derivatives, DFT calculations have shown that the HOMO and LUMO orbitals are often distributed across the triazole ring and its substituents. mdpi.com The specific distribution depends on the nature of these substituents. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and a greater ease of electronic excitation. irjweb.com Analysis of the charge distribution, through methods like Natural Bond Orbital (NBO) analysis, reveals the localization of partial charges on the nitrogen and carbon atoms of the triazole ring, which is essential for predicting sites susceptible to nucleophilic or electrophilic attack. researchgate.net

Table 1: Calculated Frontier Molecular Orbital Energies (eV) for Representative Triazole Derivatives from DFT Studies.
Compound/Derivative TypeEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Reference
Pyrazole-Triazole Hybrid 4-6.72-1.685.04 mdpi.com
Pyrazole-Triazole Hybrid 6-7.10-2.154.95 mdpi.com
Pyrazole-Triazole Hybrid 7-6.99-1.655.34 mdpi.com
Benzothiazole-Triazole 5e-6.59-1.884.71 nih.gov
N-phenylaminomethyl-1,2,4-triazole-8.91-0.788.13 rad-proceedings.org

Computational Modeling of Reaction Mechanisms

Computational modeling is instrumental in mapping the intricate pathways of chemical reactions, providing a virtual window into the transition states and energy landscapes that are often difficult to probe experimentally.

Energy Profiles and Activation Barriers for Synthetic Routes

The synthesis of 1,5-disubstituted 1,2,3-triazoles, such as (1-ethyl-1H-1,2,3-triazol-5-yl)methanamine, is often achieved through the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC). organic-chemistry.orgchalmers.senih.gov This reaction complements the more common copper-catalyzed "click chemistry" which typically yields 1,4-disubstituted isomers. nih.govnih.gov

DFT calculations have been extensively used to model the reaction mechanism of RuAAC. itu.edu.trresearchgate.net These studies help to construct detailed energy profiles, identifying the structures of intermediates and transition states along the reaction coordinate. The calculations reveal that the mechanism generally involves the oxidative coupling of the alkyne and azide (B81097) to the ruthenium center, forming a ruthenacycle intermediate, followed by rate-determining reductive elimination to yield the triazole product. organic-chemistry.orgchalmers.se The activation barriers for these steps can be quantified, explaining the observed reaction rates and regioselectivity. researchgate.net Both thermodynamic and kinetic parameters are considered important in determining the final product distribution. itu.edu.trresearchgate.net

Simulation of Catalyst-Substrate Interactions

The regioselectivity of the azide-alkyne cycloaddition is a critical aspect, and computational simulations provide deep insights into why certain catalysts favor specific isomers. In the RuAAC reaction, the catalyst, typically a Cp*Ru(II) complex, plays a pivotal role in directing the formation of the 1,5-disubstituted product. organic-chemistry.org

Computational models simulate the interaction between the ruthenium catalyst and the alkyne and azide substrates. itu.edu.trresearchgate.net These simulations show how the electronic and steric properties of the ligands on the ruthenium center and the substituents on the reactants influence the geometry of the transition state. organic-chemistry.orgresearchgate.net For instance, DFT studies have elucidated that the regioselectivity in RuAAC is governed by the relative nucleophilicity of the alkyne carbons upon coordination to the metal center. chemrxiv.org The interaction between the catalyst and substrates can be finely tuned to control the outcome of the reaction, and computational chemistry is an indispensable tool for designing more efficient and selective catalysts. chalmers.sechemrxiv.org

Table 2: Catalytic Systems for the Synthesis of 1,2,3-Triazoles.
CatalystTypical ProductKey FeaturesReference
Copper(I) salts (e.g., CuI)1,4-disubstitutedWidely used "click chemistry"; high yields; mild conditions. nih.govnih.gov
Ruthenium(II) complexes (e.g., Cp*RuCl(PPh3)2)1,5-disubstitutedComplementary to CuAAC; tolerates internal alkynes. organic-chemistry.orgchalmers.se
Iron(III) chloride (FeCl3)1,5-disubstitutedLewis acid catalyst; can provide high regioselectivity. nih.gov
Ionic Liquids (e.g., choline (B1196258) chloride-CuCl)1,4-disubstitutedGreen chemistry approach; can improve reaction rates. nih.gov

Prediction of Molecular Interactions and Recognition

The biological and material properties of triazole derivatives are largely dictated by their non-covalent interactions with other molecules. Computational methods are adept at predicting and characterizing these crucial interactions.

Triazoles are known to engage in a variety of supramolecular interactions, including hydrogen bonding, π-π stacking, and dipole-dipole interactions. nih.govresearchgate.net The 1,2,3-triazole ring is a versatile functional unit; its nitrogen atoms can act as hydrogen bond acceptors, while the C-H bond on the ring can act as a hydrogen bond donor. researchgate.netrsc.org These interactions are fundamental to the molecular recognition processes in biological systems, such as the binding of a triazole-containing drug to a protein active site. nih.govnih.gov

Computational studies, including ab-initio molecular dynamics and DFT, can model these interactions in detail. nih.govrsc.org For example, simulations can reveal the preferred geometries and energies of hydrogen bonds between triazole molecules or between a triazole and a biological receptor. researchgate.netnih.govrsc.org Similarly, the propensity for π-π stacking, where the electron-rich triazole ring interacts with other aromatic systems, can be evaluated. researchgate.netresearchgate.netrsc.orggeorgetown.edu These predictive capabilities are invaluable in the rational design of new materials and therapeutic agents, allowing for the optimization of binding affinity and selectivity. rsc.orgnih.gov

Table 3: Key Supramolecular Interactions Involving the 1,2,3-Triazole Ring.
Interaction TypeDescriptionComputational EvidenceReference
Hydrogen BondingRing nitrogen atoms (N2, N3) act as H-bond acceptors. The C5-H group can act as an H-bond donor.DFT and ab-initio MD simulations confirm preferred bonding pathways and energies. researchgate.netrsc.orgnih.govrsc.org
π-π StackingInteraction between the π-system of the triazole ring and other aromatic rings (e.g., phenyl groups, other triazoles).Analysis of crystal structures and computational energy calculations reveal favorable stacking geometries. researchgate.netresearchgate.netrsc.orggeorgetown.edu
Dipole-Dipole InteractionsThe triazole ring possesses a significant dipole moment, leading to electrostatic interactions.DFT calculations quantify molecular dipole moments, explaining intermolecular organization. nih.govresearchgate.net
Anion RecognitionThe polarized C5-H bond can form charge-assisted hydrogen bonds with anions.Computational models show electrostatic potential favorable for anion binding. rsc.orgnih.gov

Hydrogen Bonding Networks in Triazole-Containing Systems

The 1,2,3-triazole nucleus is a key structural motif known for its stability and its capacity to engage in hydrogen bonding, which is fundamental for its interaction with biological macromolecules. derpharmachemica.com The nitrogen atoms of the triazole ring act as hydrogen bond acceptors, while the primary amine of the methanamine substituent serves as a hydrogen bond donor.

The molecule this compound possesses specific sites capable of forming hydrogen bonds. The three nitrogen atoms within the 1,2,3-triazole ring can accept hydrogen bonds from donor groups in their environment, such as the hydroxyl or amide groups found in protein active sites. Conversely, the exocyclic aminomethyl group (-CH2NH2) has two hydrogen atoms that can be donated to form hydrogen bonds with acceptor atoms like oxygen or nitrogen. fluorochem.co.uk This dual capacity as both a hydrogen bond donor and acceptor makes the compound a versatile binder for biological targets.

Functional GroupAtomHydrogen Bonding RoleNumber of Sites
1,2,3-Triazole RingN1Acceptor1
N2Acceptor1
N3Acceptor1
Methanamine (-CH2NH2)N (via H atoms)Donor2

Molecular Docking and Binding Energy Predictions with Protein Models

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. pensoft.net This method is widely employed in drug design to understand how ligands like this compound might interact with a protein's active site. The process involves calculating the binding affinity, often expressed as a docking score in kcal/mol, which estimates the strength of the interaction. nih.gov

For 1,2,3-triazole derivatives, docking studies have revealed that the triazole ring can form crucial interactions, including hydrogen bonds and π-π stacking with aromatic residues of the protein. nih.govnih.gov The ethyl group on the N1 position of this compound can participate in hydrophobic interactions within the binding pocket, while the methanamine group can form strong hydrogen bonds, anchoring the ligand in place. nih.gov

Binding energy predictions, derived from docking scores, provide a quantitative measure of the stability of the ligand-protein complex. Lower binding energy values typically indicate a more stable complex and higher affinity. The table below presents illustrative docking results for a hypothetical complex between a triazole derivative and a protein kinase, showcasing the types of data generated in such studies.

LigandProtein TargetBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Types
Triazole Derivative AProtein Kinase B-8.5ASP-121, LYS-78Hydrogen Bond
Triazole Derivative AProtein Kinase BPHE-120, LEU-25Hydrophobic
Triazole Derivative Bc-Kit Tyrosine Kinase-9.2GLU-150, THR-100Hydrogen Bond
Triazole Derivative Bc-Kit Tyrosine KinaseTYR-149, VAL-30π-π Stacking, Hydrophobic

Conformational Analysis and Tautomerism of this compound

Conformational Analysis

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, there are several key rotatable bonds that define its three-dimensional shape. These include the bond between the ethyl group and the N1 atom of the triazole ring, and the C-C bond linking the triazole ring to the methanamine group.

Tautomerism

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. The 1,2,3-triazole ring can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which differ in the position of the hydrogen atom on the ring nitrogens. researchgate.netacs.org

However, in this compound, the presence of the ethyl group at the N1 position effectively "locks" the molecule in the 1H-tautomeric form. This substitution prevents the annular prototropic tautomerism typically observed in unsubstituted or C-substituted triazoles because the N1 position is no longer available for proton migration. researchgate.net While other forms of tautomerism, such as amine-imine tautomerism involving the exocyclic amino group, are theoretically possible, the 1-ethyl-substituted 1H-1,2,3-triazole core is considered a highly stable aromatic system.

Advanced Spectroscopic and Structural Elucidation of 1 Ethyl 1h 1,2,3 Triazol 5 Yl Methanamine Derivatives

High-Resolution NMR Spectroscopy for Complex Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 1,2,3-triazole derivatives. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, offer primary information about the types and numbers of protons and carbons in the molecule. For instance, in a typical ¹H NMR spectrum of a 1-ethyl-1,2,3-triazole derivative, the ethyl group would present as a characteristic triplet and quartet pattern. The proton on the triazole ring (H-4 or H-5) would appear as a singlet in the aromatic region.

Two-dimensional (2D) NMR techniques are crucial for assembling the complete molecular structure. researchgate.net

COSY (Correlation Spectroscopy) is used to identify proton-proton couplings, for example, confirming the connectivity within the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, allowing for the assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) is vital for identifying longer-range (2-3 bond) correlations between protons and carbons. This is particularly useful for establishing the connection between the ethyl group and the triazole ring, and the methanamine group to the ring. For example, the methylene (B1212753) protons of the ethyl group would show a correlation to the N-substituted carbon of the triazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which can be useful in determining the conformation of the molecule.

The following table provides representative ¹H and ¹³C NMR chemical shifts for a 1,4-disubstituted 1,2,3-triazole derivative, which serves as a close analog. nih.gov

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Triazole H-5~ 8.0-
Triazole C-4-~ 147
Triazole C-5-~ 122
N-CH₂ (ethyl)~ 4.5 (quartet)~ 48
CH₃ (ethyl)~ 1.5 (triplet)~ 15
C-CH₂ (methanamine)~ 4.0 (singlet)~ 35

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

A significant challenge in the synthesis of 1,2,3-triazoles is the potential formation of regioisomers (1,4- and 1,5-disubstituted products). NMR spectroscopy is a powerful method to distinguish between these isomers.

The chemical shift of the triazole ring proton and carbon is highly dependent on the substitution pattern. For 1,4-disubstituted 1,2,3-triazoles, the C5 carbon atom typically resonates at a higher field (lower ppm value) compared to the C4 carbon in 1,5-disubstituted isomers. nih.gov Conversely, the H-5 proton in a 1,4-isomer is often observed at a lower field (higher ppm value) than the H-4 proton in a 1,5-isomer.

HMBC experiments are also definitive in this regard. In a 1,4-disubstituted isomer like (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine, the protons of the N-ethyl group would show a correlation to the C5 of the triazole ring across three bonds. In the case of the 1,5-isomer, (1-ethyl-1H-1,2,3-triazol-5-yl)methanamine, these N-ethyl protons would show a correlation to the C4 of the triazole ring.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. nih.gov This technique is the gold standard for the absolute structure determination of crystalline compounds. nih.gov

For chiral derivatives of this compound, X-ray crystallography can be used to determine the absolute configuration of stereocenters, provided that a suitable single crystal can be grown and the data is collected using anomalous dispersion.

Below is a representative table of crystallographic data for a substituted 1,2,4-triazolo derivative, illustrating the type of information obtained from an X-ray diffraction study. researchgate.net

Parameter Value
Crystal SystemTriclinic
Space GroupP-1
a (Å)5.9308(2)
b (Å)10.9695(3)
c (Å)14.7966(4)
α (°)100.5010(10)
β (°)98.6180(10)
γ (°)103.8180(10)
Volume (ų)900.07(5)
Density (calculated) (mg/m³)1.573

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Vibrational Spectroscopy (IR, Raman) for Functional Group Confirmation

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. They are particularly useful for confirming the presence of specific functional groups. nih.gov

In the IR spectrum of this compound, characteristic absorption bands would be expected for the N-H stretching of the amine group (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the ethyl and methylene groups (around 2850-3000 cm⁻¹), and C=N and N=N stretching vibrations of the triazole ring (in the fingerprint region, 1400-1600 cm⁻¹). rdd.edu.iq

Raman spectroscopy can provide additional information, particularly for symmetric vibrations that may be weak or absent in the IR spectrum. The triazole ring deformations are often observable in the Raman spectrum. researchgate.net The combination of IR and Raman data allows for a more complete vibrational assignment.

The following table summarizes the expected characteristic vibrational frequencies for this compound derivatives.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amine (N-H)Stretching3300 - 3500
Alkyl (C-H)Stretching2850 - 3000
Triazole RingC=N, N=N Stretching1400 - 1600
Triazole RingRing Deformation900 - 1200
C-NStretching1000 - 1250

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Advanced Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Structural Confirmation

Advanced mass spectrometry techniques, particularly High-Resolution Mass Spectrometry (HRMS) and tandem mass spectrometry (MS/MS), are indispensable tools for the unambiguous structural confirmation of novel compounds such as derivatives of this compound. These methods provide precise information on elemental composition and molecular connectivity, which are critical for distinguishing between isomers and verifying the successful synthesis of the target molecule.

High-Resolution Mass Spectrometry provides highly accurate mass measurements, typically to within 5 parts per million (ppm), enabling the determination of a molecule's elemental formula. For this compound, HRMS analysis of the protonated molecule, [M+H]⁺, would be used to confirm its elemental composition as C₅H₁₁N₄⁺. The close agreement between the calculated theoretical mass and the experimentally observed mass provides strong evidence for the compound's identity.

While HRMS confirms the elemental formula, tandem mass spectrometry (MS/MS) is employed to elucidate the compound's structure by probing its fragmentation pattern. In an MS/MS experiment, the protonated parent ion ([M+H]⁺ at m/z 127.0984) is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed, providing a unique fingerprint of the molecule's structure.

The fragmentation of 1,2,3-triazole derivatives is highly dependent on the nature and position of their substituents. rsc.org For this compound, the fragmentation is expected to involve cleavages of the substituents on the triazole ring and characteristic ruptures of the heterocyclic ring itself. The primary fragmentation pathways observed in research on similar N-alkylated triazoles include the loss of neutral molecules such as ethene from the ethyl group, ammonia (B1221849) from the aminomethyl group, and dinitrogen from the triazole core. ijbr.com.pknih.gov

A detailed analysis of the MS/MS spectrum reveals key structural information. The loss of a 28.0313 Da fragment, corresponding to ethene (C₂H₄), is a characteristic fragmentation of the N-ethyl group. The loss of ammonia (NH₃, 17.0265 Da) confirms the presence of the primary aminomethyl substituent. A prominent fragment ion is often observed at m/z 30.0344, corresponding to the stable CH₂NH₂⁺ iminium ion, which arises from cleavage of the bond between the triazole ring and the aminomethyl group. miamioh.edu Cleavage of the triazole ring itself may lead to the neutral loss of dinitrogen (N₂, 28.0061 Da), a common, though not always dominant, fragmentation pathway for 1,2,3-triazoles. rsc.orgnih.gov

The detailed findings from a hypothetical MS/MS analysis are summarized in the table below.

By combining the precise mass measurement from HRMS with the detailed fragmentation map provided by MS/MS, researchers can confidently confirm the structure of this compound and its derivatives, ensuring the integrity of the synthesized compounds for further study.

Incorporation into Complex Molecular Architectures and Hybrid Systems

Use as a Building Block in Pseudopeptide Synthesis

While the isosteric replacement of peptide bonds with heterocyclic rings like 1,2,4-oxadiazole and 1,2,4-triazole is a known strategy in the synthesis of pseudopeptides, the direct incorporation of (1-ethyl-1H-1,2,4-triazol-5-yl)methanamine into peptide chains has been specifically demonstrated. For instance, derivatives such as 2-(5-(aminomethyl)-3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride have been successfully incorporated into short peptides using solid-phase peptide synthesis. In this context, the aminomethyl triazole unit serves as a fluorinated analogue of a Gly-Gly dipeptide, highlighting its potential for creating peptidomimetics with altered properties for applications like ¹⁹F NMR studies. This approach allows for the modification of peptide backbones to enhance stability, conformational rigidity, or to introduce specific functionalities.

Synthesis of Conjugates with Alkaloid Fragments

The 1,2,3-triazole moiety, central to the structure of (1-ethyl-1H-1,2,3-triazol-5-yl)methanamine, is frequently employed as a stable linker in the synthesis of hybrid molecules, including conjugates with complex alkaloid fragments. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides an efficient method for covalently linking azido-functionalized alkaloids with alkyne-bearing molecules, or vice versa, via a 1,2,3-triazole bridge.

This strategy has been used to:

Combat Biofilm-Forming Bacteria: A library of pyrroloindoline 1,2,3-triazole amides was synthesized using an alkyne-functionalized mimic of the alkaloid flustramine.

Develop Anticancer Agents: A novel 1,2,3,4-tetrahydroisoquinoline derivative featuring a 1,2,3-triazole moiety was synthesized, with some compounds showing significant cytotoxicity against cholangiocarcinoma (HuCCA-1) and lung cancer (A549) cell lines.

Create Enzyme Inhibitors: Berberine, an isoquinoline alkaloid, was converted into berberine triazoles. One resulting conjugate demonstrated remarkable inhibitory activity against acetylcholinesterase (AChE), with an IC₅₀ value of 0.044 μM.

Target Plant Viruses: Glycoconjugates of phenanthroindolizidine alkaloids were developed to target the tobacco mosaic virus (TMV), using a 1,2,3-triazole linker to attach the alkaloid to sugar units, which improved water solubility.

These examples underscore the utility of the 1,2,3-triazole core in molecular hybridization, creating novel conjugates that combine the biological activity of alkaloids with the favorable physicochemical properties of the triazole linker.

Development of Triazole-Containing Nitrones

The 1,2,3-triazole ring has been incorporated into the structure of nitrones to develop new compounds with potential antioxidant properties. Research has focused on the synthesis and evaluation of N-(2-(4-aryl-1H-1,2,3-triazol-1-yl)ethylidene)methanamine oxides and their N-t-butyl analogues. The synthesis begins with the hydrolysis of Hüisgen cycloadducts to yield the corresponding (1,2,3-triazol)aldehydes, which are then reacted with N-alkylhydroxylamines to form the final nitrone products.

These compounds have been evaluated for their antioxidant capabilities using various assays, including:

Inhibition of lipid peroxidation (LP).

Scavenging of hydroxyl radicals.

Soybean lipoxygenase (LOX) inhibition.

One of the most potent compounds identified was N-(2-(4-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-1-yl)ethylidene)-2-methylpropan-2-amine oxide, which exhibited strong activity across multiple assays.

CompoundSubstituent (Aryl)N-SubstituentLOX Inhibition (μM)Hydroxyl Radical Scavenging (%)Lipid Peroxidation Inhibition (%)
9e2,4-difluorophenylt-butyl-~100%100%
9d4-fluorophenylt-butyl-~100%-
9f4-fluoro-3-methylphenylt-butyl2799.9%87%
8f4-fluoro-3-methylphenylmethyl---

Data sourced from multiple studies on 1,2,3-triazole-containing nitrones.

Preparation of Biheterocyclic and Polyheterocyclic Systems

Amines derived from the 1,2,3-triazole scaffold, such as 5-amino-1,2,3-triazoles, are valuable building blocks for the synthesis of more complex biheterocyclic and polyheterocyclic systems. The amino group provides a reactive handle for cyclocondensation and intramolecular cyclization reactions, leading to the formation of fused ring systems.

Key synthetic applications include:

Triazolo[4,5-d]pyrimidines: Cyclocondensation reactions based on 5-amino-1,2,3-triazole-4-carboxylic acids are a general route to obtaining these fused pyrimidine systems.

Triazolo[4,5-b]pyridines: The condensation of 1,2,3-triazole-4(5)-amines with methylene-active compounds is a powerful method for synthesizing these versatile fused pyridines.

Other Fused Systems: Intramolecular cyclization of appropriately substituted 5-amino-1,2,3-triazoles, including those with aminomethyl side chains, has been used to prepare triazolo-annulated pyridazines, 1,3-oxazines, and 1,3-thiazines.

Functionalized Imidazoles: 5-Amino-1,2,3-triazole derivatives can undergo acid-mediated denitrogenative transformation and intramolecular cyclization to yield novel 1H-imidazole derivatives.

This versatility makes aminomethyl-1,2,3-triazoles key intermediates for creating libraries of complex heterocyclic compounds for screening in drug discovery and materials science.

Integration into Organophosphorus Compounds

The 1,2,3-triazole nucleus can be readily integrated into organophosphorus compounds, leading to hybrid molecules with potential applications in medicinal chemistry and materials science. One prominent example is the synthesis of 1,2,3-triazole-appended α-aminophosphonates. Furthermore, research into the phosphorylation of N-vinylazoles has shown that 1,2,3-triazoles can be functionalized to create compounds with tetra-, penta-, and hexacoordinated phosphorus atoms. The basicity of the azole ring influences the reaction, with the reduced basicity of 1,2,3-triazoles (compared to imidazoles) directing phosphorylation towards the N-vinyl group. These studies open avenues for creating novel ligands, catalysts, and biologically active agents by combining the structural features of triazoles and organophosphorus chemistry.

Design of Amide Bioisosteres for Molecular Probe Development

The 1,2,3-triazole ring is widely recognized as an effective bioisostere for the amide bond. Its structural and electronic properties—including its rigidity, dipole moment, and ability to act as a hydrogen bond acceptor (N2 and N3 atoms) and donor (C5-H)—allow it to mimic the conformation of an amide group, particularly the trans-amide configuration in 1,4-disubstituted triazoles. This substitution can enhance metabolic stability by replacing the enzymatically labile amide linkage.

This bioisosteric replacement strategy has been successfully applied in the development of molecular probes:

GPR88 Agonists: In the search for agonists for the orphan G protein-coupled receptor GPR88, an amide functionality was replaced with various azoles. 1H-1,2,3-triazole analogues emerged as the most potent and efficacious agonists. A focused structure-activity relationship (SAR) study led to the discovery of compound 53 , a potent, efficacious, and brain-penetrant GPR88 agonist (cAMP EC₅₀ = 14 nM) suitable as a molecular probe to study the receptor's function in the brain.

HIV-1 Vif Antagonists: Replacement of an amide functionality in the lead compound RN-18 with a 1,4-disubstituted-1,2,3-triazole resulted in an analogue (1d ) with remarkably improved anti-HIV activity (IC₅₀ = 1.2 μM) and specificity. This discovery led to a new class of potent Vif antagonists, which act by protecting the antiviral enzyme APOBEC3G from Vif-mediated degradation.

Lead CompoundBioisosteric ReplacementResulting CompoundBiological TargetActivity (IC₅₀/EC₅₀)
RN-18Amide → 1,4-disubstituted-1,2,3-triazole1dHIV-1 Vif1.2 μM (IC₅₀)
2-AMPP derivative (amide)Amide → 1H-1,2,3-triazole25GPR8895 nM (EC₅₀)
2-AMPP derivative (amide)Amide → 1H-1,2,3-triazole (optimized)53GPR8814 nM (EC₅₀)

Data on the efficacy of 1,2,3-triazole as an amide bioisostere in molecular probes.

Structure Interaction Relationship Studies in Molecular Probe Design

Design Principles for Modulating Molecular Recognition

The 1,2,3-triazole ring is a privileged scaffold in molecular design due to its unique chemical properties. It is metabolically stable, resistant to enzymatic degradation, and possesses a significant dipole moment, which allows it to engage in hydrogen bonding and dipole-dipole interactions with biological targets. nih.gov These characteristics make it an excellent component for molecular probes designed to interact with high affinity and specificity.

The substituents attached to the triazole core play a critical role in modulating the recognition between a molecular probe and its biological target. The identity of the N1-substituent—in this case, an ethyl group—and any modifications on the C5-methanamine moiety can profoundly influence binding affinity, selectivity, and pharmacokinetic properties.

Structure-activity relationship (SAR) studies on various triazole-containing scaffolds have demonstrated that both the size and electronic properties of substituents are crucial. For instance, in a series of antifungal azole derivatives, it was found that sterically large groups on a side chain were not favored, whereas compounds with a free amine group showed excellent, broad-spectrum activity. nih.gov This suggests that for (1-ethyl-1H-1,2,3-triazol-5-yl)methanamine, the primary amine is a key interaction point, while the N1-ethyl group likely influences solubility and van der Waals interactions within a binding pocket.

Further studies have shown that subtle changes, such as the addition of halogen atoms to appended phenyl rings, can significantly enhance biological activity. Dihalogenated benzyl (B1604629) groups, for instance, were found to be more effective for increasing antibacterial and antifungal efficacy than their monohalogenated counterparts. This highlights the importance of electrostatic and hydrophobic interactions, which can be fine-tuned by altering substituents on moieties attached to the core triazole structure.

In the context of GPR88 receptor agonists, modifications to the 1H-1,2,3-triazole ring itself were explored. While a methyl group at the 4-position was well-tolerated, a substitution at the 5-position led to a five-fold decrease in potency, indicating a steric clash or disruption of a critical interaction at that position. nih.gov This underscores the sensitivity of ligand-target interactions to the precise placement and nature of substituents around the triazole core.

Enhancing the selectivity of a molecular probe is a primary goal in its design, as it minimizes off-target effects. One powerful strategy to achieve this is to reduce the conformational flexibility of the molecule. By locking the probe into a specific three-dimensional shape that is complementary to the target's binding site, both affinity and selectivity can be dramatically improved.

The 1,2,3-triazole ring is exceptionally well-suited for this purpose. It serves as a rigid linker unit and can be used as a stable surrogate for an amide bond within a peptide backbone. mdpi.comnih.gov Specifically, the 1,5-disubstituted 1,2,3-triazole found in the subject compound is recognized as a bioisostere of a cis-amide bond. nih.govscispace.com This allows for the design of peptidomimetics that mimic constrained secondary structures such as β-turns or hairpins. nih.govscispace.com Such conformations are often critical for recognition by receptors like the cholecystokinin-2 receptor (CCK2R). nih.gov

Incorporating the triazole moiety into a macrocycle is another effective method for creating a conformationally restricted system. Macrocyclization of peptides, often facilitated by triazole linkages, has been shown to significantly improve their stability and biological activity. nih.govresearchgate.net These constrained cyclic structures reduce the entropic penalty upon binding to a target, leading to higher affinity. For example, triazole-containing macrocyclic peptidomimetics have been designed as inhibitors of fascin, a protein involved in cell motility, demonstrating the utility of this approach in creating highly specific probes. nih.gov

In Vitro Studies on Molecular Interactions

In vitro studies are essential for characterizing the binding properties of a molecular probe. These experiments, conducted in a controlled environment outside a living organism, allow for the precise measurement of affinity, specificity, and kinetics of the interaction between the probe and its isolated biological target.

Binding assays are fundamental in vitro tools used to quantify the interaction between a ligand, such as a triazole-based probe, and a macromolecule, typically a protein receptor or enzyme. These assays measure key parameters like the half-maximal inhibitory concentration (IC₅₀), the equilibrium dissociation constant (K_d), or the inhibition constant (K_i), which are indicators of a probe's potency.

For example, in the development of inhibitors for the vascular endothelial growth factor receptor 2 (VEGFR2), a key target in cancer therapy, a series of tris-1,2,3-triazole hybrids were evaluated. Direct enzyme inhibition assays revealed potent activity, with the most effective compounds exhibiting IC₅₀ values in the nanomolar range. This data directly quantifies the strength of the interaction between the triazole probes and the isolated VEGFR2 enzyme.

Similarly, studies on triazole-based peptidomimetics targeting the cholecystokinin-2 receptor (CCK2R) utilized competitive binding assays. In these experiments, the ability of the new compounds to displace a radiolabeled standard ligand from the receptor is measured. The results, expressed as IC₅₀ values, indicate the concentration of the probe required to achieve 50% displacement, providing a clear measure of binding affinity.

The following table presents data from in vitro binding assays for various 1,2,3-triazole-containing molecular probes against their respective protein targets, illustrating the range of potencies that can be achieved with this scaffold.

Compound ClassTarget ProteinAssay TypeMeasured Potency (IC₅₀)
Tris-1,2,3-triazole Hybrid (Compound 26)VEGFR2Enzyme Inhibition35.5 nM
Tris-1,2,3-triazole Hybrid (Compound 28)VEGFR2Enzyme Inhibition27.8 nM
Minigastrin Analogue (1,5-Tz Scan)CCK2RCompetitive Binding1.8 nM
1,2,3-Triazole-Phthalimide Hybrid (E40)SARS-CoV-2 MproMolecular Docking-10.26 kcal/mol (Binding Energy)
Quinazoline-Triazole Hybrid (Molecule-19)EGFR Tyrosine KinaseMolecular Docking-12.4 kcal/mol (Binding Energy)

The affinity of a molecular probe is determined by the sum of all intermolecular forces between the probe and its target, including hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces. The 1,2,3-triazole ring contributes favorably to binding affinity due to its distinct electronic properties. It has a large dipole moment and the nitrogen atoms can act as hydrogen bond acceptors, enabling strong, directed interactions within a binding site. nih.gov

Specificity, the ability of a probe to bind preferentially to its intended target over other molecules, is governed by the unique complementarity of shape and chemical properties between the probe and the target's binding pocket. The rigid, planar nature of the triazole ring helps to enforce a specific conformation on the probe, which can enhance specificity. By carefully selecting substituents, medicinal chemists can optimize interactions with the target while introducing steric or electronic features that prevent binding to off-targets.

For example, replacing a flexible diene bridge in a ligand for tau protein with a rigid 1,2,3-triazole moiety was explored to create new imaging probes. While this modification successfully produced ligands that could visualize Aβ plaques, it altered the specificity, preventing them from detecting neurofibrillary tangles (NFTs), a task the parent compound could perform. nih.gov This demonstrates how the triazole core can be used to fine-tune the specificity profile of a molecular probe.

Rational Design for Chemical Probes

The rational design of chemical probes based on the this compound scaffold involves a multi-step process that integrates computational and synthetic chemistry. The goal is to create a molecule with high affinity, high specificity, and appropriate physicochemical properties for its intended application.

The process often begins with a known ligand or a fragment identified from a screening campaign. The 1,2,3-triazole moiety is frequently introduced as a bioisosteric replacement for a labile functional group, such as an amide bond, to improve metabolic stability and conformational rigidity. nih.govmdpi.commdpi.com The choice between a 1,4-disubstituted triazole (mimicking a trans-amide) and a 1,5-disubstituted triazole (mimicking a cis-amide) depends on the desired geometry of the final molecule. nih.gov

Computational tools, particularly molecular docking, are invaluable in this phase. mdpi.com A library of virtual compounds based on the triazole scaffold can be designed by varying substituents (e.g., at the N1 position or on the methanamine side chain). These virtual compounds are then docked into a structural model of the target protein. The docking simulations predict the binding mode and estimate the binding affinity (often as a scoring function or binding energy), allowing researchers to prioritize the most promising candidates for synthesis.

Once prioritized, the synthesis of the target compounds is undertaken. The development of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, making them readily accessible. mdpi.com The synthesis of 1,5-disubstituted isomers, relevant to the core of this compound, is typically achieved using ruthenium-catalyzed reactions (RuAAC). nih.gov This synthetic tractability allows for the rapid generation of diverse analogues for SAR studies. The synthesized probes are then subjected to the in vitro binding and functional assays described previously to validate the design and guide the next cycle of optimization.

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Future Directions and Emerging Research Avenues

Innovations in Green Chemistry for (1-ethyl-1H-1,2,3-triazol-5-yl)methanamine Synthesis

The synthesis of 1,2,3-triazoles is undergoing a significant "green" transformation, aimed at reducing environmental impact by minimizing waste and avoiding hazardous substances. nih.govtandfonline.com A primary focus is the replacement of conventional organic solvents with more sustainable alternatives. consensus.app Research has demonstrated the efficacy of solvents like glycerol, water, polyethylene glycol (PEG), and Natural Deep Eutectic Solvents (NADESs) for CuAAC reactions. consensus.appchemrxiv.orgmdpi.com These solvents are often non-toxic, biodegradable, and can in some cases be recycled and reused. acs.orgconsensus.app For instance, the biodegradable solvent Cyrene™ has been successfully used, allowing for product isolation via simple precipitation in water, which circumvents the need for traditional organic solvent extractions. nih.gov

Another key innovation is the use of energy-efficient synthesis methods. Microwave-assisted synthesis has emerged as a powerful tool, often leading to significantly reduced reaction times and higher yields compared to conventional heating methods. nih.govnih.gov Furthermore, advancements in catalysis are crucial. The development of recyclable heterogeneous copper catalysts, such as copper nanoparticles on charcoal (Cu/C), minimizes metal leaching into the final product and simplifies purification. acs.orgconsensus.app Some innovative catalytic systems can operate with copper concentrations at parts-per-million (ppm) levels, drastically reducing the amount of metal catalyst required. rsc.org

Table 1: Comparison of Green Synthesis Methodologies for 1,2,3-Triazoles
MethodologyKey FeaturesAdvantagesReference
Use of Green Solvents (e.g., Water, Glycerol, NADESs)Replaces volatile organic compounds (VOCs).Reduced toxicity, biodegradability, potential for recycling. consensus.appchemrxiv.org
Microwave-Assisted SynthesisUses microwave irradiation for heating.Dramatically shorter reaction times, often higher yields. nih.govnih.gov
Heterogeneous Catalysis (e.g., Cu/C)Catalyst is in a different phase from the reactants.Easy separation and recycling of the catalyst, reduced metal contamination. consensus.app
Solvent-Free ReactionsReactants are mixed without a solvent.Eliminates solvent waste, high atom economy. nih.gov

Integration with Automated Synthesis and Flow Chemistry Techniques

The integration of triazole synthesis into automated and continuous-flow systems represents a major leap forward in efficiency, safety, and scalability. rsc.org Flow chemistry, where reactants are continuously pumped through a reactor, offers superior control over reaction parameters like temperature, pressure, and mixing compared to traditional batch processing. beilstein-journals.org This technology is particularly advantageous for the synthesis of triazoles, as it allows for the safe handling of potentially unstable organic azides, which can be generated in situ and immediately consumed. beilstein-journals.org

Robust protocols have been established for the continuous-flow synthesis of 1,2,3-triazoles using heterogeneous catalysts like copper-on-charcoal. nih.govsoton.ac.uk These systems can operate for extended periods without a drop in conversion or yield, enabling gram-scale production and simplifying the purification process as the catalyst is contained within the reactor. nih.govbeilstein-journals.org The benefits of flow chemistry include shorter reaction times, reduced reagent consumption, and improved operational simplicity, making it an environmentally benign and highly efficient technology for producing libraries of triazole derivatives for research and industrial applications. rsc.orgbeilstein-journals.org

Advanced Materials Science Applications

The unique properties of the 1,2,3-triazole ring—its high dipole moment, stability, and ability to form hydrogen bonds—make it an excellent building block for advanced functional materials. mdpi.comrsc.org Researchers are increasingly incorporating the triazole moiety into polymers to create materials with novel applications. rsc.orgresearchgate.net

One emerging area is the development of triazole-linked porous polymers. These materials, synthesized via click polymerization, can be used for environmental remediation, such as the removal of organic dyes from aqueous solutions through synergistic adsorption and photodegradation. acs.org In another application, polymers containing triazole units have been investigated for use as anion-exchange membranes, which are critical components in battery and fuel cell technology. rsc.org The stable triazole ring enhances the chemical stability of these membranes. rsc.org Furthermore, the self-assembly of triazole-containing macromolecules can form nanoparticles with potential uses in controlled drug release and delivery systems. rsc.org

Novel Catalytic Transformations Mediated by Triazole-Containing Systems

Beyond being a stable product, the 1,2,3-triazole structure is finding new life as a critical component in catalyst design. The nitrogen atoms in the triazole ring act as excellent coordinating ligands for a variety of transition metals, enabling new catalytic transformations. researchgate.netnih.govrsc.org

Triazole-based ligands, particularly those incorporating phosphine groups, have been successfully used in palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura reaction, which is fundamental for creating carbon-carbon bonds. nih.govacs.org Additionally, 1,2,3-triazoles are used as directing groups in C-H activation reactions, a powerful strategy that allows for the direct functionalization of otherwise inert carbon-hydrogen bonds. researchgate.netsemanticscholar.org This approach shortens synthetic routes and improves atom economy. semanticscholar.org Novel catalyst-controlled reactions of N-sulfonyl-1,2,3-triazoles have been developed to produce complex nitrogen-containing heterocycles, demonstrating the triazole's ability to act as a reactive intermediate under specific catalytic conditions. rsc.org The development of heterogeneous catalysts where a metal complex is anchored to a solid support via a triazole linker is another active area of research, combining the benefits of click chemistry with sustainable catalysis. huji.ac.il

Table 2: Examples of Catalytic Systems Employing Triazole Ligands
Catalytic SystemMetal CenterType of TransformationSignificanceReference
Phosphino-Triazole LigandsPalladium (Pd)Suzuki–Miyaura Cross-CouplingFacilitates the formation of sterically congested biaryl compounds. nih.govacs.org
Triazole Directing GroupsRhodium (Rh), Cobalt (Co)C-H Amidation / FunctionalizationEnables regioselective formation of C-N and C-C bonds on aromatic rings. researchgate.net
Triazole-Anchored Pincer LigandsPalladium (Pd), Platinum (Pt)α-alkylation of KetonesCreates highly stable metal complexes for robust catalytic activity. rsc.orgrsc.org
SBA-15 Supported Ru-TriazoleRuthenium (Ru)Hydrogen Transfer ReactionsProvides a recyclable, heterogeneous catalyst for reductions. huji.ac.il

Computational Design of Next-Generation Triazole Derivatives

The design of new triazole derivatives with specific functions is increasingly being driven by computational chemistry and in silico techniques. tandfonline.compensoft.net Methods such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics (MD) simulations allow researchers to predict the properties and biological activity of novel compounds before they are synthesized in the lab. mdpi.comnanobioletters.com

This computer-aided design approach is particularly powerful in drug discovery. acs.org For example, large virtual libraries of diverse and synthetically accessible 1,2,3-triazole derivatives can be computationally screened against a biological target, such as an enzyme active site. mdpi.comnih.gov This process helps identify the most promising candidates, thereby guiding and prioritizing synthetic efforts. mdpi.comnih.gov Molecular modeling can elucidate the specific interactions between a triazole derivative and a target protein, revealing how the triazole ring can mimic a peptide bond or engage in crucial hydrogen bonding. mdpi.commdpi.com These computational insights accelerate the development of next-generation molecules for applications ranging from medicine to materials science. tandfonline.comresearchgate.net

Q & A

Q. What are the primary synthetic methodologies for (1-ethyl-1H-1,2,3-triazol-5-yl)methanamine, and how are they optimized?

The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , followed by functionalization of the triazole core. For example:

  • Step 1 : Ethyl azide reacts with propargylamine derivatives under CuAAC conditions to form the 1,2,3-triazole ring .
  • Step 2 : Post-cycloaddition alkylation or reduction steps may introduce the ethyl group and methanamine moiety. Optimization involves adjusting solvent polarity (e.g., DMF vs. THF), catalyst loading (CuSO₄/NaAsc), and reaction time to maximize yield .
  • Validation : Monitor reaction progress via TLC or LC-MS, and confirm regioselectivity (1,4- vs. 1,5-isomer) using NOESY NMR .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR : Key signals include the triazole proton (δ 7.5–8.5 ppm, depending on substitution) and methanamine protons (δ 2.5–3.5 ppm). 13C^{13}\text{C} NMR confirms the ethyl group (δ ~12–15 ppm for CH₃, δ ~35–40 ppm for CH₂) .
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Ensure data quality by checking R-factors (<5%) and resolving disorder in the triazole-ethyl moiety .
  • Mass spectrometry : ESI-MS in positive ion mode detects [M+H]⁺, with fragmentation patterns verifying the triazole backbone .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data caused by triazole ring disorder?

  • Issue : Dynamic disorder in the ethyl or triazole groups may lead to poor electron density maps.
  • Solution :
  • Collect high-resolution data (≤1.0 Å) to improve model accuracy.
  • Apply TWINABS for twinned crystals or use SHELXD for phase refinement in ambiguous cases .
  • Compare with analogous structures (e.g., 1-methyl-triazole derivatives) to identify common disorder patterns .

Q. What strategies mitigate yield inconsistencies in combinatorial libraries derived from this compound?

  • Problem : Variable yields arise from competing side reactions (e.g., over-alkylation or oxidation).
  • Methodology :
  • Employ continuous flow reactors to control reaction parameters (temperature, residence time) and enhance reproducibility .
  • Use Design of Experiments (DoE) to screen variables (e.g., base strength, solvent polarity).
  • Purify intermediates via column chromatography or recrystallization to remove byproducts (e.g., dimerized triazoles) .

Q. How does the substitution pattern (1,2,3-triazol-5-yl vs. 1,2,4-triazolyl) influence biological activity?

  • Comparative analysis :
  • Replace the 1,2,3-triazole core with 1,2,4-triazole and assay activity (e.g., antimicrobial or enzyme inhibition). The 1,2,3-triazole’s hydrogen-bonding capacity often enhances target binding .
  • Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., acetylcholinesterase) and validate via SPR or ITC .

Q. How should researchers address conflicting bioactivity data in structure-activity relationship (SAR) studies?

  • Root causes : Impurities (e.g., residual copper from CuAAC), isomer contamination (1,4- vs. 1,5-triazole), or solvent effects.
  • Resolution :
  • Confirm compound purity via HPLC (>95%) and ICP-MS for metal traces.
  • Synthesize isomers separately (e.g., via Ru-catalyzed cycloaddition for 1,5-isomers) and test individually .
  • Standardize assay conditions (e.g., buffer pH, cell line viability) to minimize variability .

Methodological Resources

  • Crystallography : SHELX suite (SHELXL, SHELXD) for structure solution and refinement .
  • Synthesis : CuAAC protocols from Tornøe et al. (2002) for regioselective triazole formation .
  • Computational Tools : Gaussian or ORCA for DFT studies on triazole electronic properties .

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